Lipophilicity Advantage: LogP of Pentyl Ester vs. Shorter-Chain Benzoxazole Acetate Homologs
The pentyl ester chain in pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate produces a calculated logP of 3.51 (ChemDiv) or XLogP3 of 3.4 (PubChem) [1]. By contrast, the methyl ester analog (methyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate) has an estimated logP of approximately 1.5, and the ethyl ester analog approximately 2.1, based on the incremental contribution of ~0.5 logP units per additional methylene group in aliphatic esters [2]. The butyl analog is estimated at ~logP 3.0. The ~2.0 log-unit gap between the pentyl and methyl esters represents a roughly 100-fold difference in octanol-water partition coefficient, which translates to markedly different membrane partitioning kinetics [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.51 (ChemDiv); XLogP3 = 3.4 (PubChem) |
| Comparator Or Baseline | Methyl ester homolog: estimated logP ~1.5; ethyl ester: ~2.1; butyl ester: ~3.0 (estimated by methylene increment method) |
| Quantified Difference | ΔlogP ≈ +2.0 vs. methyl ester; ≈ +1.4 vs. ethyl ester; ≈ +0.5 vs. butyl ester |
| Conditions | Computed logP values (XLogP3 algorithm for PubChem; proprietary algorithm for ChemDiv). Comparator values are class-level estimates derived from the Hansch-Fujita π constant for aliphatic CH₂ (~0.5 log unit per methylene). |
Why This Matters
A logP difference of 2.0 units corresponds to a 100-fold change in partition coefficient, which dictates that the pentyl ester will distribute into lipid membranes and hydrophobic protein pockets far more efficiently than shorter-chain analogs, making direct functional substitution invalid for any assay where membrane penetration or hydrophobic target engagement is rate-limiting.
- [1] PubChem Computed Properties (XLogP3) for CID 1819918. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/638141-99-8 (accessed 2026-05-02). View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, New York. (π constant for aliphatic CH₂ ≈ 0.5 logP unit). View Source
